L-739750
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Overview
Description
L-739750 is a synthetic organic compound known for its role as a selective protein farnesyltransferase inhibitor. This compound is particularly significant in the field of cancer research due to its ability to inhibit the farnesylation of proteins, a post-translational modification crucial for the function of certain oncogenic proteins .
Preparation Methods
L-739750 is synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The synthetic route typically involves the preparation of a peptidomimetic structure that mimics the CaaX motif, which is the target of farnesyltransferase . The industrial production of this compound involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
L-739750 undergoes various chemical reactions, primarily focusing on its role as a farnesyltransferase inhibitor. The compound is known to interact with farnesyl diphosphate and the cysteine residue of protein substrates having a C-terminal CAAX motif . The major product formed from these reactions is a farnesylated protein, which is crucial for the biological activity of certain proteins involved in signal transduction .
Scientific Research Applications
L-739750 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the inhibition of farnesyltransferase and its effects on the growth of ras-dependent tumors . The compound is also used in the study of protein prenylation and its role in various cellular processes . Additionally, this compound is employed in the development of new therapeutic agents targeting farnesyltransferase .
Mechanism of Action
The mechanism of action of L-739750 involves the inhibition of protein farnesyltransferase, an enzyme responsible for the farnesylation of proteins . By inhibiting this enzyme, this compound prevents the proper localization and function of certain oncogenic proteins, leading to reduced signaling activity and increased apoptosis of cancer cells . The molecular targets of this compound include proteins with a C-terminal CAAX motif, which are crucial for various cellular processes .
Comparison with Similar Compounds
L-739750 is unique among farnesyltransferase inhibitors due to its high selectivity and potency . Similar compounds include L-744832 and FTI-276, both of which also inhibit farnesyltransferase but differ in their chemical structure and potency . This compound has been shown to be more effective in certain experimental models, highlighting its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H39N3O6S2 |
---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C23H39N3O6S2/c1-4-16(2)20(25-13-18(24)15-33)14-32-21(12-17-8-6-5-7-9-17)22(27)26-19(23(28)29)10-11-34(3,30)31/h5-9,16,18-21,25,33H,4,10-15,24H2,1-3H3,(H,26,27)(H,28,29)/t16-,18+,19-,20+,21-/m0/s1 |
InChI Key |
SIEXHGZWGJLLAC-OSTWSGHESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O)NC[C@H](CS)N |
SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2(S)-(2(S)-(2(R)-amino-3-mercapto)-propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone L 739750 L-739,750 L-739750 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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